
1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3- (4- (benzyloxy)phenyl)-1- (1- (arylphenyl)-5-methyl-1 H -1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate . Another study reported the synthesis of benzothiazole derivatives as BCL-2 inhibitors .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, the most stable geometry of a molecule has been determined from the potential energy scan by varying the dihedral angles at B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the solubility, saturated vapour pressure, and crystal heat capacity of [4-(Benzyloxy)phenyl]acetic acid were determined .Scientific Research Applications
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds structurally related to "1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one" have been utilized in the development of novel synthetic methodologies. For instance, studies on asymmetric addition reactions showcase the enantioselective synthesis of alcohols, demonstrating the potential of related compounds in facilitating stereoselective transformations (Granander et al., 2002). Similarly, research on catalyst activation with organochalcogen ligand complexes highlights the application of such compounds in transfer hydrogenation reactions, offering insights into their roles in catalysis and the synthesis of biologically active molecules (Saleem et al., 2014).
Material Science and Sensor Development
In material science, related compounds have been employed in the design of fluorescent and colorimetric pH probes. For example, a study developed a highly water-soluble fluorescent probe based on benzothiazole derivatives for real-time pH sensing, illustrating the utility of such compounds in environmental monitoring and biomedical diagnostics (Diana et al., 2020).
Pharmacology and Drug Development
While excluding direct applications related to drug use and side effects, it's worth noting that structurally related compounds have been explored for their potential in drug development, focusing on their bioactivity and therapeutic properties. Research into the synthesis of curcumin analogues, for example, has investigated compounds for their antioxidant and cancer chemopreventive activities, underscoring the significance of these structures in the development of new therapeutic agents (Youssef et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-1-(4-phenylmethoxyphenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJUQQMGAVBQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
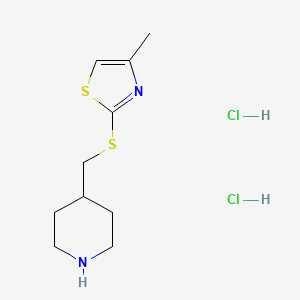

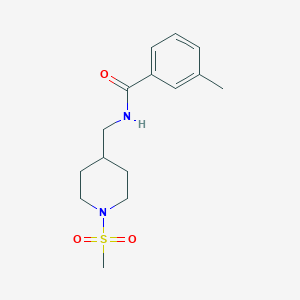
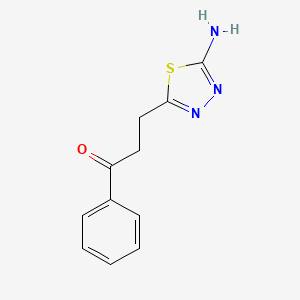
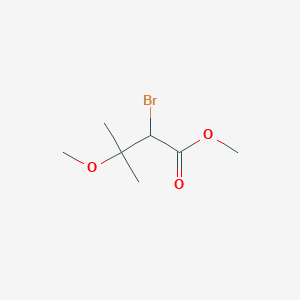
![3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2849118.png)
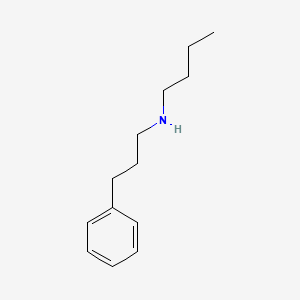
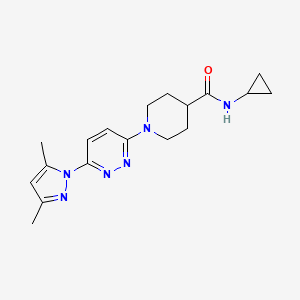
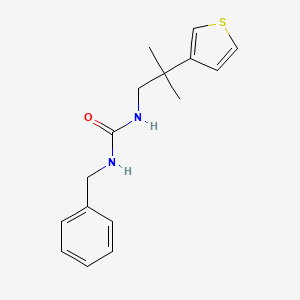
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)
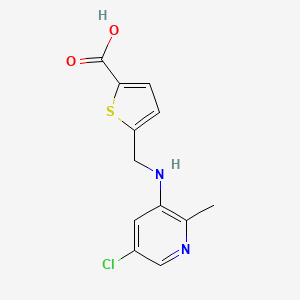
![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
